molecular formula C21H27NO10 B10770866 7alpha-NHMe-ginkgolide B

7alpha-NHMe-ginkgolide B

Cat. No.: B10770866
M. Wt: 453.4 g/mol
InChI Key: IFVRBXXBLQUPAA-WOBCBQRJSA-N
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Description

7alpha-NHMe-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure, which includes a rigid cage-like skeleton composed of multiple rings. This compound has been studied for its pharmacological properties, particularly its potential as a platelet-activating factor receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha-NHMe-ginkgolide B typically involves the modification of ginkgolide BThis can be achieved through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of ginkgolide B from Ginkgo biloba leaves, followed by chemical modification. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7alpha-NHMe-ginkgolide B can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7alpha-NHMe-ginkgolide B has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7alpha-NHMe-ginkgolide B involves its interaction with the platelet-activating factor receptor. By binding to this receptor, it inhibits the activity of platelet-activating factor, which plays a role in various inflammatory and allergic responses. This inhibition can lead to reduced platelet aggregation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7alpha-NHMe-ginkgolide B is unique due to the presence of the methylamine group at the 7alpha position, which enhances its pharmacological properties compared to other ginkgolides. This modification allows for more specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H27NO10

Molecular Weight

453.4 g/mol

IUPAC Name

(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-9-(methylamino)-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C21H27NO10/c1-6-13(25)29-12-9(23)19-11-7(22-5)8(17(2,3)4)18(19)10(24)14(26)31-16(18)32-21(19,15(27)30-11)20(6,12)28/h6-12,16,22-24,28H,1-5H3/t6?,7-,8?,9?,10-,11?,12-,16?,18?,19?,20+,21-/m0/s1

InChI Key

IFVRBXXBLQUPAA-WOBCBQRJSA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5NC)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5NC)C(C)(C)C)C(C(=O)OC6O4)O)O

Origin of Product

United States

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